molecular formula C11H10BrF3N2O4 B054089 (R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide CAS No. 206193-18-2

(R)-3-bromo-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B054089
CAS No.: 206193-18-2
M. Wt: 371.11 g/mol
InChI Key: QDSWNDMHSBZXKX-UHFFFAOYSA-N
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Description

®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a nitro group attached to a trifluoromethyl-substituted phenyl ring

Scientific Research Applications

®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of this compound is the Androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer. It is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone.

Mode of Action

The compound interacts with its target, the androgen receptor, by acting as a competitive inhibitor. It competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor. By doing so, it prevents these hormones from exerting their effects, thereby inhibiting the growth and proliferation of prostate cancer cells .

Biochemical Pathways

The compound affects the androgen signaling pathway. By inhibiting the androgen receptor, it disrupts the normal functioning of this pathway, leading to a decrease in the expression of genes that are regulated by androgens. This results in the inhibition of prostate cancer cell growth and proliferation .

Pharmacokinetics

The compound is administered orally and undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . The compound has a half-life of around 6 hours .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the growth and proliferation of prostate cancer cells. This is achieved by inhibiting the action of androgens, which are known to stimulate the growth of these cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion. Additionally, individual factors such as the patient’s age, liver function, and genetic makeup can also influence the compound’s action .

Future Directions

The development of fluorinated organic chemicals, including trifluoromethylpyridines, is becoming an increasingly important research topic. These compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the precursor molecule.

    Hydroxylation: Addition of the hydroxyl group to the intermediate compound.

    Nitration: Introduction of the nitro group to the aromatic ring.

    Amidation: Formation of the amide bond with the trifluoromethyl-substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-BROMO-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the presence of the bromine atom and hydroxyl group, which can impart distinct chemical and biological properties compared to similar compounds. These structural features may influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

3-bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3N2O4/c1-10(19,5-12)9(18)16-6-2-3-8(17(20)21)7(4-6)11(13,14)15/h2-4,19H,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSWNDMHSBZXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942806
Record name 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206193-18-2
Record name 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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